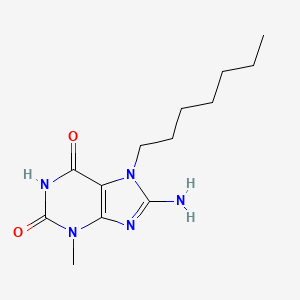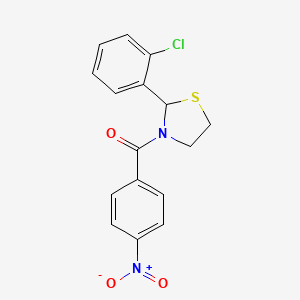![molecular formula C17H18N4O4S B4994959 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4994959.png)
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide, also known as DMNQ, is a highly reactive quinone compound that has been widely used in scientific research. DMNQ has been shown to exhibit a range of biological activities, including the ability to induce oxidative stress, alter mitochondrial function, and modulate cell signaling pathways. In
Mechanism of Action
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide exerts its biological effects through the generation of ROS, which can react with cellular components such as proteins, lipids, and DNA. This compound has been shown to induce the production of superoxide anion and hydrogen peroxide, which can activate redox-sensitive signaling pathways such as the nuclear factor kappa B (NF-κB) pathway. This compound can also directly interact with proteins such as thioredoxin reductase and induce the formation of protein adducts.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in cells and tissues. This compound can induce oxidative stress and alter mitochondrial function, leading to the activation of cell death pathways such as apoptosis and necrosis. This compound has also been shown to modulate cell signaling pathways such as the NF-κB pathway, which can regulate inflammation and immune responses. In addition, this compound can induce DNA damage and alter gene expression, leading to changes in cellular function.
Advantages and Limitations for Lab Experiments
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has several advantages for use in lab experiments, including its ability to induce oxidative stress and alter mitochondrial function in a controlled manner. This compound is also relatively stable and can be easily synthesized using standard laboratory techniques. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and disposal. This compound can also exhibit non-specific effects on cellular function, making it important to use appropriate controls in experimental studies.
Future Directions
There are several future directions for research on N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide, including the development of more specific and potent quinone compounds for use as tools in oxidative stress research. There is also a need for further studies on the mechanism of action of this compound and its effects on cellular function. In addition, this compound could be used as a tool to study the role of oxidative stress in disease processes such as cancer and neurodegenerative disorders. Finally, there is a need for further studies on the potential toxic effects of this compound and its environmental impact.
Synthesis Methods
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylaniline to form this compound. Alternatively, this compound can be synthesized using a one-pot reaction of 4-methoxy-3-nitrobenzoic acid, N,N-dimethylaniline, and carbon disulfide in the presence of a catalyst such as triethylamine.
Scientific Research Applications
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has been widely used in scientific research as a tool to induce oxidative stress and study the effects of reactive oxygen species (ROS) on cellular function. This compound has been shown to induce oxidative stress in a variety of cell types, including hepatocytes, endothelial cells, and neurons. This compound has also been used to study the effects of oxidative stress on mitochondrial function, including the induction of mitochondrial permeability transition and the inhibition of mitochondrial respiration.
properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-20(2)13-7-5-12(6-8-13)18-17(26)19-16(22)11-4-9-15(25-3)14(10-11)21(23)24/h4-10H,1-3H3,(H2,18,19,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTIFPXKHMPIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4994881.png)
![6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994901.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4994910.png)
![N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4994916.png)
![5-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4994921.png)

![3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4994933.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4994939.png)

![3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994957.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4994967.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4994979.png)